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Compound of Interest

Compound Name: 3X FLAG peptide TFA

Cat. No.: B1574892

The 3X FLAG tag is a powerful and widely utilized tool in molecular biology, enabling the
detection, purification, and characterization of recombinant proteins. This synthetic epitope tag,
composed of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and
versatility in a variety of applications. This in-depth guide provides researchers, scientists, and
drug development professionals with a detailed understanding of the 3X FLAG peptide's
sequence, structure, and its practical application in common laboratory techniques.

Core Properties of the 3X FLAG Peptide

The 3X FLAG peptide is a short, hydrophilic amino acid sequence that is genetically fused to a
protein of interest. Its small size and hydrophilic nature minimize the potential for interference
with the native structure and function of the fusion protein.[1][2]

Amino Acid Sequence and Structure

The most commonly cited amino acid sequence for the 3X FLAG peptide is a 22 or 23-residue
peptide.[2][3][4] While minor variations exist between suppliers, a representative sequence is:

N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-lle-Asp-Tyr-Lys-Asp-Asp-Asp-
Asp-Lys-C[4]

This sequence consists of three tandem repeats of the core FLAG epitope (DYKDDDDK), with
linkers between them.[3][5] The C-terminal end of the tag contains the recognition site for
enterokinase, allowing for the enzymatic removal of the tag if required.[1][2]
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Physicochemical Properties

The key physicochemical properties of the 3X FLAG peptide are summarized in the table
below, providing a quick reference for experimental planning.

Property Value Source
Amino Acid Residues 22 or 23 [21[31[4]
Molecular Weight ~2.9 kDa (e.g., 2861.87 Da) [61[7]
Isoelectric Point (pl) Highly acidic (calculated)

Nature Hydrophilic [1112][3]
Enterokinase Cleavage Site Asp-Asp-Asp-Asp-Lys [11[2]

Experimental Applications and Protocols

The 3X FLAG tag is a versatile tool for a range of applications, primarily centered around the
specific recognition by anti-FLAG antibodies. This enables highly selective capture and
detection of the tagged protein from complex biological mixtures.

Affinity Purification of 3X FLAG-Tagged Proteins

Affinity purification is a primary application of the 3X FLAG system, allowing for the isolation of
highly pure protein from cell lysates or other biological samples. The general workflow involves
the binding of the 3X FLAG-tagged protein to an anti-FLAG antibody immobilized on a solid
support (e.g., agarose or magnetic beads), followed by washing and elution.

Experimental Workflow for Affinity Purification

Cell Lysate containing Binding Incubation with Wash steps to Elution of purified Protein
3X FLAG-tagged protein anti-FLAG affinity resin remove non-specific binders 3X FLAG-tagged protein

Click to download full resolution via product page

Caption: General workflow for the affinity purification of a 3X FLAG-tagged protein.
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Detailed Protocol for Affinity Purification:

This protocol provides a general guideline for the affinity purification of a 3X FLAG-tagged
protein using anti-FLAG M2 affinity gel. Optimization may be required for specific proteins and
expression systems.

Materials:

Cell lysate containing the 3X FLAG-tagged protein

ANTI-FLAG® M2 Affinity Gel

Tris-Buffered Saline (TBS): 50 mM Tris-HCI, 150 mM NacCl, pH 7.4

Wash Buffer: TBS

Elution Buffer:

o Peptide Elution (Native Conditions): 100-150 pug/mL 3X FLAG peptide in TBS.[3][8]
o Acidic Elution (Denaturing Conditions): 0.1 M Glycine-HCI, pH 3.5.[3]
Procedure:

o Preparation of Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the
required amount of slurry to a column or microcentrifuge tube. Equilibrate the resin by
washing with 3-5 column volumes of TBS.

e Binding: Load the clarified cell lysate onto the equilibrated affinity gel. Incubate for 1-4 hours
at 4°C with gentle agitation to allow for binding of the 3X FLAG-tagged protein.

e Washing: Wash the resin extensively with 10-20 column volumes of TBS to remove unbound
proteins.

o Elution:

o Peptide Elution: Add 1-5 column volumes of the 3X FLAG peptide elution buffer to the
resin. Incubate for 30 minutes at 4°C with gentle shaking.[3] Collect the eluate. Repeat for
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a total of 2-3 elutions. This method is considered the most efficient for eluting under native
conditions.[3]

o Acidic Elution: Add 1-5 column volumes of the acidic elution buffer. Collect the eluate
immediately and neutralize with a suitable buffer (e.g., 1 M Tris-HCI, pH 8.0). This method
is fast but may denature the protein.[3]

Quantitative Data on Elution:

Elution . Incubation
Concentration . Temperature Notes
Method Time
3X FLAG _ Most efficient
) 100-150 pg/mL 30 min 4°C ) )
Peptide native elution.[3]
0.1 M Glycine- ) Fast, but
pH 3.5 Immediate Room Temp )
HCI denaturing.[3]

Immunoprecipitation (IP) and Co-Immunoprecipitation
(Co-IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture, while co-
immunoprecipitation is a powerful technique to identify protein-protein interactions. The 3X
FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.

Logical Relationship for Co-Immunoprecipitation
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Caption: Logical flow of a Co-Immunoprecipitation experiment to identify protein interactions.
Detailed Protocol for Immunoprecipitation:

e Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in a suitable lysis buffer
containing protease and phosphatase inhibitors.

e Pre-clearing (Optional): Incubate the cell lysate with non-specific IgG and protein A/G beads
to reduce non-specific binding.

e Immunoprecipitation: Add anti-FLAG antibody or anti-FLAG affinity gel to the pre-cleared
lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

e Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove
non-specific proteins.

e Elution:
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o For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE loading
buffer and boil for 5-10 minutes.

o For functional assays, elute the protein complex using the 3X FLAG peptide as described
in the affinity purification protocol.

Western Blotting

Western blotting is a standard technique for detecting the presence and relative abundance of
a specific protein. The 3X FLAG tag provides a highly specific epitope for detection with anti-
FLAG antibodies, often resulting in cleaner blots with lower background compared to
antibodies against native proteins. The 3XxFLAG system can enhance detection sensitivity by up
to 200 times compared to other systems.[2]

Detailed Protocol for Western Blotting:

o SDS-PAGE: Separate proteins from cell lysates or purified fractions by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine
serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody
binding.

e Primary Antibody Incubation: Incubate the membrane with a primary anti-FLAG antibody
(e.g., ANTI-FLAG® M2 monoclonal antibody) at the recommended dilution overnight at 4°C
or for 1-2 hours at room temperature.

e Washing: Wash the membrane three times for 5-10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-
mouse IgG-HRP) for 1 hour at room temperature.

e Washing: Repeat the washing steps as in step 5.
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o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and imaging system.

Summary and Conclusion

The 3X FLAG peptide is an invaluable tool for protein analysis, offering high sensitivity and
specificity for a range of applications. Its well-defined sequence and physicochemical
properties, combined with the availability of high-affinity monoclonal antibodies, make it a
reliable choice for affinity purification, immunoprecipitation, and Western blotting. The detailed
protocols and quantitative data presented in this guide provide a solid foundation for
researchers to effectively utilize the 3X FLAG system in their experimental workflows. By
understanding the core principles and methodologies, scientists can leverage the power of the
3X FLAG tag to advance their research in protein function, interaction, and regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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